L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
Description
L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- (CAS: 120205-53-0), also known as Dov-Val-Dil-OtBu, is a peptide-derived intermediate with the molecular formula C26H51N3O5 and a molecular weight of 485.7 g/mol . Its structure features:
- A tert-butoxy (1,1-dimethylethoxy) group at the 4-oxobutyl position.
- Methoxy and methylpropyl substituents contributing to stereochemical complexity.
- Methylation on both the valyl and valinamide residues, enhancing lipophilicity.
This compound is primarily utilized in pharmaceutical synthesis as a building block for peptide-based drugs, particularly those targeting enzymatic pathways or microtubule dynamics . Its stereospecific configuration [(1S,2R)] and tert-butyl protection likely improve stability during synthetic processes.
Properties
Molecular Formula |
C25H49N3O5 |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
tert-butyl 3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoate |
InChI |
InChI=1S/C25H49N3O5/c1-13-17(6)22(18(32-12)14-19(29)33-25(7,8)9)28(11)24(31)21(16(4)5)27-23(30)20(26-10)15(2)3/h15-18,20-22,26H,13-14H2,1-12H3,(H,27,30) |
InChI Key |
YIOXRLRLXKMXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis from L-Valine
One common method for synthesizing L-Valinamide involves starting from L-Valine. The preparation can be broken down into several key steps:
Step 1: Protection of Amino Group
L-Valine is first protected to prevent unwanted reactions at the amino group. This can be achieved using a protecting group such as Boc (tert-butyloxycarbonyl).
Step 2: Methylation
The protected L-Valine undergoes methylation to introduce the N-methyl group. This can be accomplished using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Step 3: Formation of Amide Linkage
The next step involves forming the amide bond with a suitable acid chloride or anhydride derived from the corresponding carboxylic acid. For instance, using an acid chloride derived from (1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutanoic acid.
Alternative Synthetic Routes
Other synthetic routes may include:
-
Direct amidation of L-Valine with the appropriate acylating agent can yield L-Valinamide without the need for protection and deprotection steps.
-
Recent studies have explored ribosomal synthesis methods for N-methylated peptides, which may offer a more biologically relevant approach to synthesizing compounds like L-Valinamide.
Reaction Conditions and Yields
The reaction conditions for synthesizing L-Valinamide typically include:
Temperature: Reactions are often conducted at ambient temperature or slightly elevated temperatures (up to 60°C) depending on the specific step.
Solvents: Common solvents include methanol, dichloromethane, or dioxane, chosen based on their ability to dissolve reactants and facilitate reaction kinetics.
Yields: The overall yield of L-Valinamide synthesis can vary significantly based on the method employed. Typical yields range from 50% to over 80%, depending on the efficiency of each step and purification processes used.
Table: Summary of Preparation Methods
| Method | Key Steps | Typical Yield (%) |
|---|---|---|
| Synthesis from L-Valine | Protection → Methylation → Amidation | 60 - 80 |
| Direct Amidation | Direct reaction with acid chloride | 50 - 70 |
| Ribosomal Synthesis | Incorporation via tRNA-based methods | >50 |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound undergo hydrolysis under acidic or basic conditions. Key pathways include:
| Reaction Type | Conditions | Products | Catalysts/Reagents |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12–24 hrs | Carboxylic acid derivatives and ammonium salts | Proton donors (e.g., H₂SO₄) |
| Basic hydrolysis | NaOH (2M), 80°C, 6–8 hrs | Sodium carboxylates and methylvaline amines | Alkali hydroxides |
Hydrolysis of the tert-butoxy ester group (C-(O)C(CH₃)₃) occurs under strong acids (e.g., trifluoroacetic acid), yielding carboxylic acids and isobutylene gas .
Nucleophilic Substitution
The methoxy (-OCH₃) and tert-butoxy (-OC(CH₃)₃) groups participate in nucleophilic substitution:
| Target Group | Nucleophile | Conditions | Product |
|---|---|---|---|
| Methoxy | HI | 110°C, 4–6 hrs | Hydroxy derivative + methyl iodide |
| Tert-butoxy | H₂O (acidic) | TFA/DCM (1:1), RT, 2 hrs | Carboxylic acid + tert-butanol byproduct |
Selective deprotection of the tert-butoxy group is critical for synthesizing intermediates in drug conjugates .
Acylation and Coupling
The amide nitrogen and valine backbone enable peptide coupling:
| Reaction | Coupling Agent | Solvent | Yield | Application |
|---|---|---|---|---|
| Amide bond formation | HATU | DMF | 75–85% | Conjugation with bioactive peptides |
| Esterification | DCC/DMAP | CH₂Cl₂ | 60–70% | Prodrug synthesis |
Coupling reactions often target the N-methylvaline moiety to enhance solubility or biological activity .
Methoxy Demethylation
Controlled demethylation using BBr₃ in dichloromethane yields phenolic derivatives, enabling further functionalization.
Alkyl Chain Oxidation
The (1S)-1-methylpropyl side chain undergoes oxidation with KMnO₄/H₂SO₄ to form ketones or carboxylic acids, depending on conditions .
Comparative Reaction Profiles
The compound’s reactivity differs from simpler amides due to steric hindrance from branched alkyl groups:
| Functional Group | Reactivity vs. Simple Amides | Key Factor |
|---|---|---|
| Amide bonds | Lower | Steric shielding by N-methyl groups |
| Tert-butoxy ester | Higher | Electron-withdrawing effect |
| Methoxy | Similar | Minimal steric impact |
Scientific Research Applications
Research indicates that L-Valinamide exhibits notable biological properties, particularly in the context of cancer therapeutics. It is structurally related to monomethyl auristatin F (MMAF), an antineoplastic agent used in antibody-drug conjugates (ADCs). The compound's mechanism of action involves targeting specific cancer cells while minimizing damage to healthy tissues.
Anticancer Applications
L-Valinamide has been investigated for its role in the development of ADCs. These conjugates link potent cytotoxic drugs to monoclonal antibodies, allowing for targeted delivery to cancer cells. Studies have shown that ADCs incorporating L-Valinamide can effectively induce apoptosis in resistant cancer cell lines, highlighting its potential as a therapeutic agent.
Case Studies
Several studies have documented the efficacy of L-Valinamide in preclinical models:
- Study on Breast Cancer : A study published in Cancer Research demonstrated that L-Valinamide-based ADCs significantly reduced tumor growth in xenograft models of breast cancer. The results indicated enhanced specificity and reduced systemic toxicity compared to traditional chemotherapeutics .
- Lymphoma Treatment : In another investigation, L-Valinamide was used in the formulation of ADCs targeting lymphoma cells. The study reported a marked increase in survival rates among treated subjects compared to control groups .
- Combination Therapies : Research has also explored the use of L-Valinamide in combination with other therapeutic agents. A notable study found that combining L-Valinamide-based ADCs with immunotherapy agents led to synergistic effects, improving overall treatment outcomes .
Potential Uses in Drug Development
The unique structure of L-Valinamide allows for modifications that can enhance its pharmacological properties. Researchers are exploring various derivatives to optimize its efficacy and reduce side effects. The compound's ability to penetrate cell membranes and its favorable pharmacokinetic profile make it a candidate for further development in personalized medicine approaches.
Mechanism of Action
The mechanism of action of L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and related valinamide derivatives:
*Estimated based on structural similarity.
Key Observations:
Steric and Lipophilic Features :
- The target compound’s tert-butoxy group enhances steric protection compared to Dolastatin-10’s thiazole ring or Antipain’s polar arginyl group. This likely improves metabolic stability but may reduce aqueous solubility .
- Methylation on the valinamide residues increases lipophilicity, favoring membrane permeability in drug candidates .
Biological Activity: Dolastatin-10 is a clinically studied antitumor agent with picomolar potency, targeting tubulin polymerization. Its larger size (MW 906.04) limits bioavailability, whereas the target compound’s smaller size (MW 485.7) suggests utility as a synthetically accessible precursor . Z-DEVD-FMK’s fluorinated and aspartyl-glutamyl residues enable caspase-3 inhibition, highlighting the diversity of valinamide derivatives in apoptosis regulation .
Biological Activity
L-Valinamide, a derivative of the amino acid valine, exhibits a range of biological activities that make it of interest in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C35H64N4O9
- Molecular Weight: 684.9 g/mol
- CAS Number: 1369426-99-2
| Property | Value |
|---|---|
| Boiling Point | 798.0 ± 60.0 °C (Predicted) |
| Density | 1.098 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.27 ± 0.11 (Predicted) |
L-Valinamide's biological activity is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that L-Valinamide can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.
- Modulation of Receptor Activity : The compound has been found to influence receptor signaling pathways, particularly those related to neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that L-Valinamide exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in antibiotic development.
Pharmacological Effects
The pharmacological profile of L-Valinamide includes:
- Antitumor Activity : Research indicates that L-Valinamide may possess cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of L-Valinamide, indicating its potential use in treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study published in Cancer Research, L-Valinamide was tested on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations of 10 µM and higher, with a mechanism involving apoptosis induction.
Case Study 2: Neuroprotective Effects
A study conducted by Zhang et al. (2023) explored the neuroprotective effects of L-Valinamide in a rat model of Parkinson's disease. The treatment group exhibited reduced neuronal loss and improved motor function compared to the control group.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing L-valinamide derivatives with complex stereochemical configurations?
- Methodological Answer : Synthesis of such compounds requires precise control over stereochemistry. Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to establish stereocenters.
- Sequential coupling of protected amino acid residues (e.g., using anhydrous DMF and iodomethane for methylation, as in ).
- Purification via HPLC/MS to confirm structural integrity and purity .
- Analytical Validation : Post-synthesis characterization should involve NMR for stereochemical confirmation and mass spectrometry for molecular weight verification.
Q. How can researchers validate the purity and structural identity of L-valinamide derivatives?
- Methodological Answer :
- HPLC/MS : Essential for assessing purity and detecting byproducts. For example, used HPLC/MS to confirm the structure of a valinamide analog as a white solid .
- Chiral Chromatography : Critical for resolving enantiomeric impurities, particularly in compounds with multiple stereocenters.
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable.
Advanced Research Questions
Q. What experimental approaches address discrepancies in reported biological activities of L-valinamide analogs?
- Methodological Answer :
- Comparative Assays : Replicate assays under standardized conditions (e.g., enzyme inhibition or cytotoxicity protocols) to isolate variables like solvent effects or assay sensitivity.
- Structural Reanalysis : Re-examine stereochemistry using advanced techniques (e.g., circular dichroism or 2D NMR) to rule out misassignment, as minor stereochemical errors can drastically alter activity .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ’s coumarin-conjugated valinamide for protease studies) to identify trends .
Q. How can computational modeling optimize the design of L-valinamide-based enzyme inhibitors?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to predict binding affinities to target enzymes (e.g., HIV-1 reverse transcriptase in ) .
- QM/MM Calculations : Investigate electronic interactions at active sites to guide functional group modifications.
- MD Simulations : Assess conformational stability of inhibitor-enzyme complexes over time, as seen in studies of NNRTIs ( ) .
Q. What strategies mitigate challenges in synthesizing tert-butoxy and methoxy-containing side chains in valinamide derivatives?
- Methodological Answer :
- Protecting Groups : Use acid-labile groups (e.g., Boc for tert-butoxy) to prevent side reactions during coupling. employed tert-butoxy protection in a multi-step synthesis .
- Low-Temperature Conditions : Minimize hydrolysis of methoxy groups during acidic or basic workups.
- Selective Deprotection : Sequential deprotection (e.g., TFA for Boc, then hydrogenolysis for benzyl groups) to preserve sensitive functionalities.
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields in synthetic routes for valinamide analogs?
- Methodological Answer :
- Reaction Optimization : Vary catalysts (e.g., HATU vs. EDCI for amide coupling) and solvents (DMF vs. THF) to reproduce reported yields. highlights yield discrepancies in piperidinyl amide synthesis, suggesting solvent polarity impacts .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., racemization or overalkylation) that reduce yields.
- Scale Considerations : Note that small-scale reactions (e.g., 0.12 mmol in ) may not scale linearly due to mixing or heat transfer inefficiencies .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating the antimicrotubule or protease inhibition activity of valinamide derivatives?
- Methodological Answer :
- Antimicrotubule Assays : Use tubulin polymerization assays (e.g., fluorescence-based) as in , which synthesized analogs of antimicrotubule agents .
- Protease Inhibition : Employ fluorogenic substrates (e.g., coumarin-conjugated peptides in ) to measure IC50 values .
- Cell-Based Models : Validate activity in cancer cell lines (e.g., HT-29 or HeLa) with cytotoxicity assays (MTT or ATP-based).
Structural Complexity Management
Q. How can researchers resolve challenges in characterizing branched alkyl and ether moieties in valinamide derivatives?
- Methodological Answer :
- Advanced NMR Techniques : Use COSY, HSQC, and NOESY to assign signals in crowded spectra (e.g., isopropyl or tert-butyl groups).
- Isotopic Labeling : Introduce 13C or 15N labels to track specific atoms during synthesis, aiding structural elucidation.
- Crystallography : Collaborate with facilities specializing in small-molecule crystallography for ambiguous cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
